Methyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate

CAS No.: 697739-06-3

Cat. No.: VC15974566

Molecular Formula: C10H9FN2O2

Molecular Weight: 208.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 697739-06-3 |

|---|---|

| Molecular Formula | C10H9FN2O2 |

| Molecular Weight | 208.19 g/mol |

| IUPAC Name | methyl 6-fluoro-1-methylindazole-4-carboxylate |

| Standard InChI | InChI=1S/C10H9FN2O2/c1-13-9-4-6(11)3-7(10(14)15-2)8(9)5-12-13/h3-5H,1-2H3 |

| Standard InChI Key | CKTSOTAUTZFNTA-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=CC(=CC(=C2C=N1)C(=O)OC)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

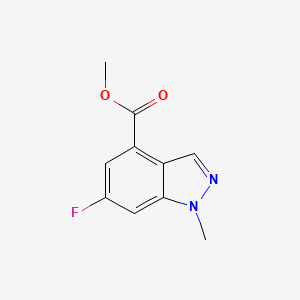

The compound’s indazole core consists of a fused benzene and pyrazole ring, with substituents at the 1-, 4-, and 6-positions. The fluorine atom at position 6 enhances electronegativity, while the methyl ester at position 4 contributes to solubility and reactivity. Key structural identifiers include:

-

IUPAC Name: Methyl 6-fluoro-1-methylindazole-4-carboxylate

-

InChIKey: CKTSOTAUTZFNTA-UHFFFAOYSA-N

Physicochemical Properties

While experimental data on density and melting/boiling points remain limited, computational models predict:

Table 1: Comparative Analysis of Indazole Derivatives

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically involves multi-step reactions:

-

Indazole Core Formation: Cyclization of substituted phenylhydrazines with carbonyl compounds under acidic conditions.

-

Fluorination: Electrophilic fluorination using reagents like Selectfluor® at position 6.

-

Esterification: Introduction of the methyl carboxylate group via nucleophilic acyl substitution .

Tin(II) chloride () is often employed as a catalyst to enhance yield (reported >75% in optimized conditions).

Industrial-Scale Manufacturing

Continuous flow reactors are preferred for scalability, offering advantages such as:

-

Precise Temperature Control: Minimizes side reactions.

-

Reduced Reaction Times: From hours to minutes compared to batch processes.

Applications in Medicinal Chemistry

Enzyme Inhibition

Indazole derivatives exhibit affinity for kinase enzymes:

-

Polo-Like Kinase 4 (PLK4): Methyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate analogs show IC₅₀ values <100 nM in biochemical assays.

-

Fibroblast Growth Factor Receptors (FGFRs): Fluorine’s electron-withdrawing effects enhance binding to ATP pockets.

Anticancer Activity

Preliminary studies on structurally similar compounds (e.g., methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate) demonstrate:

-

Cytotoxicity: IC₅₀ values of 2–5 µM against HEP3BPN11 (liver) and HL60 (leukemia) cell lines.

-

Antiangiogenic Effects: Inhibition of VEGF signaling at 10 µM concentrations.

Future Directions and Challenges

Targeted Drug Delivery

Nanoparticle encapsulation could improve bioavailability, addressing the compound’s moderate solubility (LogP = 1.71) .

Structural Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume